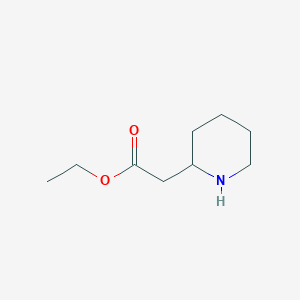

Ethyl piperidin-2-ylacetate

Overview

Description

Ethyl piperidin-2-ylacetate is a chemical compound with the CAS Number: 2739-99-3 . It has a molecular weight of 171.24 and its molecular formula is C9H17NO2 . It is a liquid at room temperature .

Synthesis Analysis

Piperidines, which include this compound, are important synthetic fragments for designing drugs . They play a significant role in the pharmaceutical industry and their derivatives are present in more than twenty classes of pharmaceuticals . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .Molecular Structure Analysis

The molecular structure of this compound is represented by the SMILES stringCCOC(=O)CC1CCCCN1 . The InChI code for this compound is 1S/C9H17NO2/c1-2-12-9(11)7-8-5-3-4-6-10-8/h8,10H,2-7H2,1H3 . Chemical Reactions Analysis

Piperidine derivatives, including this compound, are utilized in various intra- and intermolecular reactions leading to the formation of various piperidine derivatives .Physical and Chemical Properties Analysis

This compound is a liquid at room temperature . It has a molecular weight of 171.24 and its molecular formula is C9H17NO2 .Scientific Research Applications

Synthesis and Biological Properties

- Ethyl 2-aminobenzo[d]thiazole-6-carboxylate, when reacted with piperidine, forms ethyl 2-(piperidin-1-yl)benzo[d]thiazole-6-carboxylate. This compound has shown good antibacterial and antifungal activities in biological studies (Shafi, Rajesh, & Senthilkumar, 2021).

Antimicrobial Activities

- Synthesis of (2Z)-4,6-diphenyl-N-((2-(piperidin-1-yl)ethyl]-2H-1,3-thiazin-2-imino hydrochloride shows moderate antimicrobial activities against various bacteria including E. coli and methicillin-resistant S. aureus (Ovonramwen, Owolabi, & Oviawe, 2019).

Acetylcholinesterase Inhibitors

- Research has identified compounds like 1-benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine as potent acetylcholinesterase inhibitors, which have applications in treating neurodegenerative diseases (Sugimoto, Iimura, Yamanishi, & Yamatsu, 1995).

Antitumor and Antibacterial Activity

- Ethylacetate extract of Ludwigia hyssopifolia, which contains piperine, has shown both antitumor and antibacterial activities. This demonstrates the potential of piperidine derivatives in cancer and infection treatments (Das, Kundu, Bachar, Uddin, & Kundu, 2007).

Antinociceptive Activities

- Benzimidazole-piperidine derivatives have been synthesized and tested for antinociceptive (pain-relieving) activities, showing potential for developing new analgesics (Özkay, Can, Turan, & Çavușoğlu, 2017).

Antitumoral Activity

- Synthetic 2-aryl-3-((piperidin-1-yl)ethyl)thiazolidin-4-ones have been studied for their selective antitumoral activity, particularly against glioblastoma multiforme, a form of brain tumor (da Silveira et al., 2017).

Mechanism of Action

Target of Action

Ethyl Piperidin-2-ylacetate, also known as Icaridin, is a cyclic amine and a member of the piperidine chemical family . The primary targets of Icaridin are the olfactory system consisting of odorant receptors (ORs) that need a common co-receptor (ORCO), and ionotropic receptors (IR) .

Mode of Action

This interaction leads to the insect’s inability to recognize its host’s cues .

Biochemical Pathways

Several crucial signaling pathways essential for the establishment of cancers such as STAT-3, NF-κB, PI3k/Aκt, JNK/p38-MAPK, TGF-ß/SMAD, Smac/DIABLO, p-IκB etc., are regulated by these two phytochemicals . Both of these phytochemicals lead to inhibition of cell migration and help in cell cycle arrest to inhibit survivability of cancer cells .

Pharmacokinetics

It is known that tiny amounts of this compound can be formed in vivo when ethanol and methylphenidate are coingested, via hepatic transesterification .

Result of Action

It is known that piperidine acts as a potential clinical agent against cancers, such as breast cancer, prostate cancer, colon cancer, lung cancer, and ovarian cancer, when treated alone or in combination with some novel drugs .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For example, length of exposure is particularly important, with longer exposure increasing efficacy . Similarly, the concentration of the chemical agent is also important, with higher concentrations being more effective than lower ones .

Safety and Hazards

Ethyl piperidin-2-ylacetate should not be released into the environment . It is harmful if swallowed . In case of skin contact, it is recommended to wash thoroughly with water while removing contaminated clothing and shoes . In case of eye contact, it is recommended to flush with plenty of water . If swallowed, it is advised to call a POISON CENTER or doctor/physician .

Future Directions

Piperidines, including Ethyl piperidin-2-ylacetate, are among the most important synthetic fragments for designing drugs . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . This will continue to be a significant area of research in the future .

Properties

IUPAC Name |

ethyl 2-piperidin-2-ylacetate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17NO2/c1-2-12-9(11)7-8-5-3-4-6-10-8/h8,10H,2-7H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SEJLPOWVAACXJQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC1CCCCN1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H17NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401289790 | |

| Record name | 2-Piperidineacetic acid, ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401289790 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

171.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2739-99-3 | |

| Record name | 2-Piperidineacetic acid, ethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2739-99-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Piperidineacetic acid, ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401289790 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

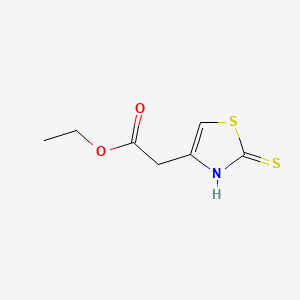

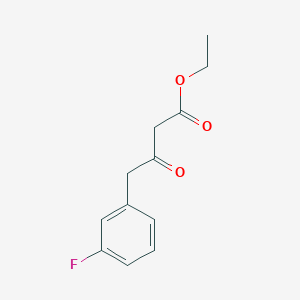

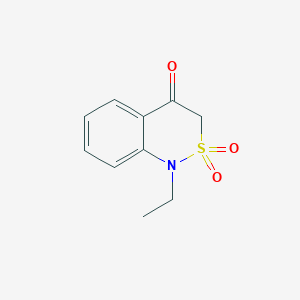

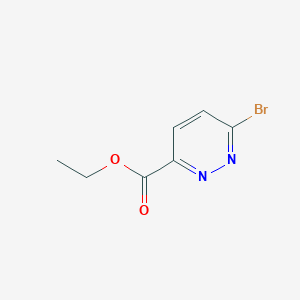

Synthesis routes and methods I

Procedure details

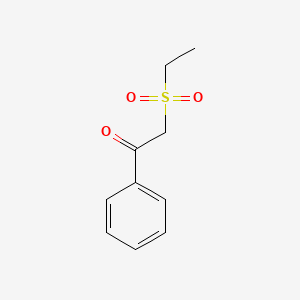

Synthesis routes and methods II

Procedure details

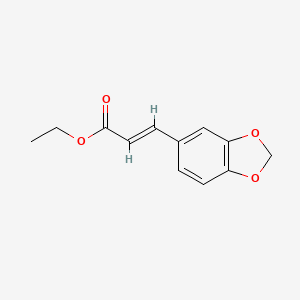

Synthesis routes and methods III

Procedure details

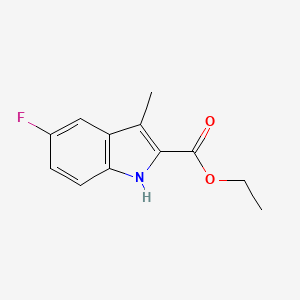

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Ethyl 5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole-3-carboxylate](/img/structure/B3021235.png)

![Ethyl 5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B3021244.png)

![2-[(Ethylsulfanyl)methyl]benzoic acid](/img/structure/B3021245.png)